N-carboxybutyl chitosan

Solubility Biomaterials processing Drug delivery formulation

N-carboxybutyl chitosan is a chemically modified chitin derivative belonging to the N-substituted chitosan class. It is synthesized by reacting chitosan with levulinic acid followed by reduction, yielding a water-soluble polyampholyte with a typical degree of N-carboxyalkylation of approximately 0.27.

Molecular Formula C12H16N2O
Molecular Weight 0
CAS No. 125265-78-3
Cat. No. B1167081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-carboxybutyl chitosan
CAS125265-78-3
SynonymsN-carboxybutyl chitosan
Molecular FormulaC12H16N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carboxybutyl Chitosan (CAS 125265-78-3): A Water-Soluble Chitosan Derivative for Advanced Biomaterial and Wound-Management Applications


N-carboxybutyl chitosan is a chemically modified chitin derivative belonging to the N-substituted chitosan class. It is synthesized by reacting chitosan with levulinic acid followed by reduction, yielding a water-soluble polyampholyte with a typical degree of N-carboxyalkylation of approximately 0.27 [1]. Unlike native chitosan, which requires acidic conditions for dissolution, N-carboxybutyl chitosan is soluble in water, water–ethanol mixtures, and across acidic, neutral, and basic pH ranges without the need for added acid, and it generates solutions that are more viscous than those of the parent chitosan [1]. These properties have motivated investigation of this derivative for wound management, tissue engineering, antimicrobial wound dressings, cosmetic formulations, and drug delivery systems [2].

1
Full-pH aqueous solubility — soluble in water and water–ethanol without added acid; compatible with physiological pH 7.4 and acid-sensitive payloads.
2
N-carboxybutyl substitution — distinct side-chain length imparts unique drug-release fingerprint and moisture-handling profile versus carboxymethyl or succinyl analogs.
3
Biomaterial & wound-management research — reported use in dermal repair models, surgical wound models, ophthalmic sustained-release matrices, and cosmetic humectant studies.

Why Unmodified Chitosan or Other N-Substituted Chitosan Derivatives Cannot Replace N-Carboxybutyl Chitosan Without Performance Trade-Offs


Although chitosan and its derivatives share a β-(1→4)-linked D-glucosamine backbone, the specific length, charge, and hydrophilicity of the N-acyl substituent profoundly alter solubility, viscosity, moisture handling, antimicrobial spectrum, drug release kinetics, and tissue response [1]. Native chitosan is insoluble at neutral pH, limiting its processability and bioactivity in physiological environments, whereas N-carboxybutyl chitosan remains fully soluble across the entire pH range relevant to biomedical use [2]. Comparisons among N-substituted chitosans—specifically N-carboxymethyl chitosan (CMC), N-carboxybutyl chitosan (CBC), and N-succinyl chitosan (SCC)—show that the carboxybutyl moiety confers a distinct drug release fingerprint that cannot be replicated by the shorter (carboxymethyl) or bulkier (succinyl) N-acyl chains [3]. Similarly, moisture-absorption capacity of N-carboxybutyl chitosan at matching molecular weight reaches parity with hyaluronic acid, a benchmark that other chitosan derivatives do not consistently achieve [4]. Direct substitution of N-carboxybutyl chitosan with a generic chitosan derivative therefore risks substantial loss of functional performance in the intended application.

This Product N-carboxybutyl chitosan — soluble pH 2–12; water and water–ethanol processable; moisture absorption reported at parity with hyaluronic acid at matched MW.
Potential Substitute Native chitosan — insoluble at neutral pH; requires acidic media for dissolution; may limit processability and bioactivity in physiological environments.
This Product N-carboxybutyl chitosan — unique swelling and drug–polymer interaction profile; distinct release kinetics for ophthalmic drugs versus other N-substituted derivatives.
Potential Substitute N-carboxymethyl or N-succinyl chitosan — different acyl chain length alters drug loading, swelling, and release fingerprint; may not transfer release profile directly.

Head-to-Head and Cross-Study Quantitative Differentiation of N-Carboxybutyl Chitosan from Its Closest Analogs


Full-pH-Range Aqueous Solubility of N-Carboxybutyl Chitosan Versus Acid-Limited Native Chitosan

N-carboxybutyl chitosan (CBC) dissolves in water and in water–ethanol mixtures without requiring any added acid and remains soluble under acidic, neutral, and basic conditions. In direct contrast, native chitosan is only soluble in acidic media (typically pH < 6.5) [1]. This distinction eliminates the need for acidic solvents that can compromise pH-sensitive bioactive payloads and cause tissue irritation.

Aqueous solubility pH range
Head-to-head
N-carboxybutyl chitosan: soluble pH 2–12, water and water–ethanol, no added acid. Native chitosan: soluble only pH < ~6.5.
Supports full-pH formulation compatibility
Reported across multiple publications; ambient conditions.
Solubility Biomaterials processing Drug delivery formulation

Moisture-Absorption Parity of N-Carboxybutyl Chitosan with Hyaluronic Acid at Equivalent Molecular Weight

In a controlled comparison of moisture-absorption capacity, N-carboxybutyl-chitosan with a molecular mass of 5.0×10⁵ exhibited moisture-absorption equivalent to that of hyaluronic acid (HA), the benchmark cosmetic humectant [1]. This demonstrates that N-carboxybutyl chitosan can function as a cost-effective, non-animal-derived alternative to HA without sacrificing moisture-regulating performance.

Moisture-absorption vs hyaluronic acid
Head-to-head
N-carboxybutyl chitosan (MW ~5.0×10⁵): moisture absorption reported at parity with hyaluronic acid at equivalent molecular weight.
Supports humectant screening context
Ambient humidity; published 2002. Data to verify in target formulation.
Moisture retention Cosmetic ingredients Wound dressing hydration

Superior Histoarchitectural Organization in Dermal Wound Healing with N-Carboxybutyl Chitosan Versus Untreated Control

In a clinical study of split-thickness skin graft donor sites, freeze-dried N-carboxybutyl chitosan pads produced better histoarchitectural order, improved vascularization, and absence of inflammatory cell infiltrate compared to untreated control donor sites. Fewer features of malpighian layer proliferation were also observed, indicating more controlled epithelial regeneration [1].

Dermal wound histoarchitecture
Reported
Freeze-dried CBC pads vs untreated control: reported better histoarchitectural order, vascularization, and absence of inflammatory infiltrate in split-thickness graft donor sites.
Reported wound-healing endpoint context
Human study; Biomaterials 1991. Endpoint context; data to verify.
Wound healing Tissue regeneration Dermal repair

More Regular Tissue Remodeling and Reduced Inflammation with N-Carboxybutyl Chitosan Compared to Fibrin Glue in Cutaneous Repair

In a rabbit full-thickness skin wound model, N-carboxybutyl chitosan (applied weekly) was compared with fibrin glue. On day 15, the histoarchitectural order of the stromal matrix was better in the CBC group, despite a more evident multilayered epithelium in the fibrin glue group. On day 30, complete reepithelialization with all cellular layers represented was observed in the CBC group; underlying connective tissue was mature but looser, with more regular organization and very limited inflammatory processes relative to fibrin glue [1].

Tissue remodeling vs fibrin glue
Reported
Rabbit full-thickness wound model: CBC group showed more regular stromal organization, limited inflammation at day 30 vs fibrin glue comparator.
Reported tissue-remodeling endpoint context
Animal model; J. Bioact. Compat. Polym. 1990. Model-specific review.
Surgical wound closure Fibrin glue alternative Inflammatory response

Distinct Drug Release Behavior Among N-Substituted Chitosans: N-Carboxybutyl Chitosan Versus N-Carboxymethyl and N-Succinyl Analogs in Ophthalmic Delivery

When three N-substituted chitosan derivatives—N-carboxymethyl chitosan (CMC), N-carboxybutyl chitosan (CBC), and N-succinyl chitosan (SCC)—were impregnated with flurbiprofen and timolol maleate via supercritical solvent impregnation (SSI) under identical conditions (9.0–14.0 MPa, 303.0–323.0 K), the three chemically and physically distinct polymeric structures conditioned the impregnation and drug release processes differently [1]. This demonstrates that the length and nature of the N-acyl substituent directly modulate drug–polymer interactions and release kinetics, precluding simple interchangeability among N-substituted chitosan derivatives.

Drug release: N-substituted analogs
Cross-study
CBC vs N-carboxymethyl chitosan vs N-succinyl chitosan: distinct flurbiprofen/timolol release fingerprints under identical SSI conditions (9.0–14.0 MPa, 303–323 K).
Supports derivative-specific release review
Supercritical impregnation method context; J. Supercrit. Fluids 2008.
Drug delivery Ophthalmic formulation Supercritical impregnation

High-Value Application Scenarios for N-Carboxybutyl Chitosan Derived from Comparative Evidence


Advanced Wound Dressings Requiring pH-Neutral Solubility and Pro-Regenerative Histoarchitecture

N-carboxybutyl chitosan is uniquely suited for wound dressings that must hydrate in wound exudate (pH ~7.4), provide broad-spectrum bacteriostatic activity against Gram-positive, Gram-negative, and Candida species, and actively guide tissue regeneration toward organized, well-vascularized repair with minimal scarring. The clinical donor-site study confirms superior histological outcomes compared to untreated controls [1], and the fibrin glue comparator study demonstrates equivalent healing time with superior tissue remodeling quality and reduced inflammation [2].

Replacement of Hyaluronic Acid with a Scalable, Non-Animal-Derived Humectant in Cosmetics and Personal Care

Formulators seeking a high-moisture-absorption humectant that matches the performance of hyaluronic acid but avoids animal-derived raw materials or costly fermentation processes can employ N-carboxybutyl chitosan of appropriate molecular weight (~5.0×10⁵). Its performance parity has been verified in side-by-side moisture-absorption testing [1], and its additional film-forming, viscosifying, and emulsion-stabilizing properties add multi-functional value to creams, lotions, and hair styling products [2].

Tunable Ophthalmic Drug Delivery Inserts and Hydrogels via Supercritical Solvent Impregnation

For sustained-release ophthalmic delivery of anti-inflammatory (e.g., flurbiprofen) or anti-glaucoma (e.g., timolol maleate) drugs, N-carboxybutyl chitosan hydrogel matrices can be precisely loaded using supercritical solvent impregnation. The carboxybutyl derivative's unique swelling and drug–polymer interaction profile, distinct from carboxymethyl and succinyl analogs, allows tuning of release rates by selecting the appropriate N-substituted chitosan and controlling impregnation pressure and temperature [1].

Application
Selection Property
Validation Focus
Wound-management biomaterial studies
Full-pH solubility and histoarchitectural endpoint context
Dermal repair model response; tissue-remodeling endpoint review
Cosmetic humectant formulation research
Moisture-absorption comparison context at matched molecular weight
Humectant performance in target cream/lotion matrix
Ophthalmic sustained-release matrix studies
Derivative-specific drug–polymer release fingerprint
Impregnation and release kinetics under target process conditions
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